Vactosertib

Content Navigation

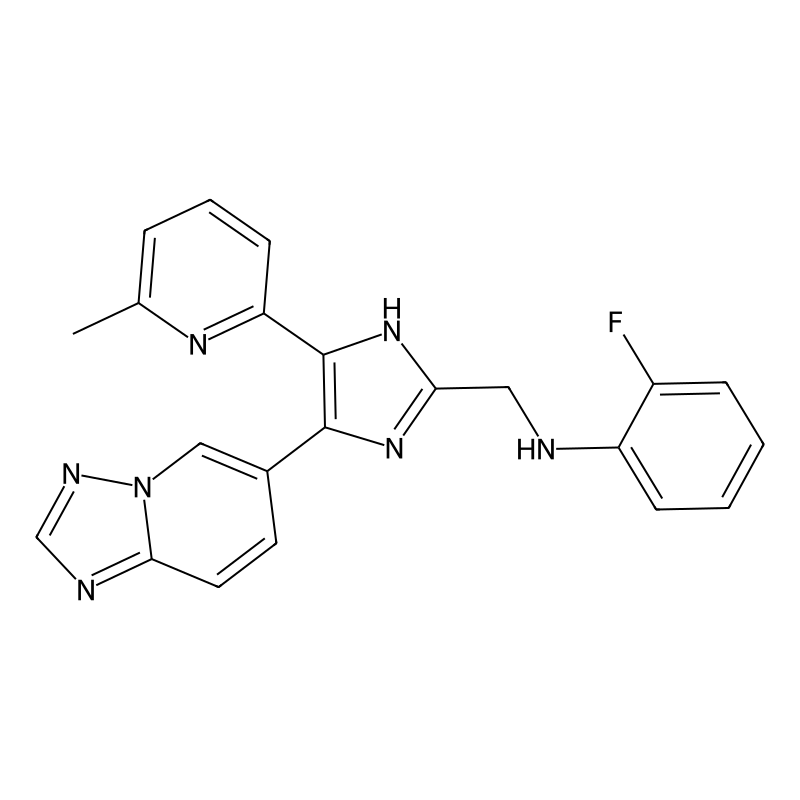

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vactosertib TGF-β receptor type I inhibitor mechanism of action

Molecular Mechanism of Action

The TGF-β signaling pathway is a central regulator of numerous cellular processes. Vactosertib exerts its effects by precisely inhibiting this pathway at the receptor level.

- Normal TGF-β Pathway: In healthy cells, the TGF-β pathway is initiated when the TGF-β ligand binds to the Type II receptor (TβRII), which then recruits and phosphorylates the Type I receptor (TβRI/ALK5). The activated TβRI phosphorylates downstream SMAD proteins (SMAD2/3), which complex with SMAD4 and translocate to the nucleus to regulate gene expression [1] [2] [3].

- This compound's Intervention: this compound acts as a potent and selective antagonist of the TβRI kinase activity. By binding to TβRI, it prevents the receptor-mediated phosphorylation of SMAD2 and SMAD3. This blockade halts the formation of the SMAD complex and its subsequent nuclear translocation, thereby inhibiting the transcription of TGF-β-responsive genes that drive cancer progression [4] [3].

The following diagram illustrates the normal TGF-β signaling pathway and where this compound acts:

Anti-Cancer Effects and Therapeutic Rationale

In advanced cancers, the TGF-β pathway often switches to a tumor-promoting role. This compound counteracts this by targeting two key fronts: the tumor cells themselves and the surrounding tumor microenvironment (TME) [1] [3].

Direct Tumor-Intrinsic Effects: this compound disrupts processes that drive tumor aggressiveness. It can inhibit Epithelial-Mesenchymal Transition (EMT), a key step in metastasis, by reversing the loss of E-cadherin and reducing invasiveness [1] [3]. It also counters TGF-β-induced proliferation and enhances apoptosis in cancer cells [5].

Effects on the Tumor Microenvironment (TME): this compound modulates the immune TME to overcome immunosuppression. It can reinvigorate CD8+ T-cells by reducing their expression of the exhaustion marker PD-1 and restoring their cytotoxic activity [4] [6]. The drug also counteracts T-cell suppression by regulatory T cells (Tregs) and enhances the anti-tumor function of Natural Killer (NK) cells, which are often suppressed by TGF-β [3].

Key Preclinical and Clinical Evidence

The therapeutic potential of this compound is supported by experimental data across various cancer types.

Synergy with Chemotherapy in Pancreatic Cancer Preclinical studies show this compound synergizes with gemcitabine for pancreatic ductal adenocarcinoma (PDAC). Co-treatment synergistically inhibited cancer cell viability, potently induced mitochondrial-mediated apoptosis, and significantly reduced metastasis by inhibiting cell migration and invasion. In orthotopic mouse models, the combination suppressed tumor growth more effectively than gemcitabine alone [5].

Clinical Efficacy in Hematologic Cancer A Phase 1b trial (NCT03143985) investigated this compound combined with pomalidomide in relapsed/refractory multiple myeloma (RRMM) patients [4] [6]. The trial established 200 mg twice daily as the maximum tolerated dose and demonstrated a promising 82% progression-free survival rate at 6 months. Pharmacokinetic data showed favorable properties, and correlative studies confirmed this compound reduced TGF-β levels in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [4].

The table below summarizes quantitative clinical data from this trial:

| Parameter | Result / Value |

|---|---|

| Recommended Phase 2 Dose | 200 mg, twice daily [4] |

| 6-Month Progression-Free Survival (PFS) | 82% [4] |

| Clinical Benefit Rate (CBR) | 75% (15 of 20 patients) [4] |

| Half-life (t₁/₂) at 200 mg | 3.3 ± 1.3 hours [4] |

| Time to Max Concentration (Tmax) at 200 mg | 1.5 ± 1.0 hours [4] |

Experimental Protocols for Key Assays

To evaluate this compound's mechanism and efficacy, researchers employ specific experimental methodologies.

In Vitro SMAD Phosphorylation Assay: Treat cancer cell lines (e.g., MM.1S, H929, U266 for myeloma) with this compound across a concentration range. Stimulate cells with recombinant TGF-β1 to activate the pathway. Lyse cells and analyze levels of phosphorylated Smad2/3 and total Smad2/3 by western blot. This protocol directly confirms target engagement and pathway inhibition [4].

T-Cell Cytotoxicity Co-culture Assay: Isate CD8+ T-cells from human peripheral blood. Culture target tumor cells (multiple myeloma cell lines or patient-derived tumor cells) with the activated CD8+ T-cells in the presence or absence of this compound. After co-culture, measure tumor cell viability using a flow cytometry-based assay (e.g., Annexin V/PI staining) or a luminescent cell viability assay (e.g., CellTiter-Glo). This demonstrates the functional impact of this compound on restoring immune-mediated killing [4].

In Vivo Orthotopic Mouse Model of Pancreatic Cancer: Implant luciferase-tagged human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) into the pancreas of immunodeficient mice. Randomize mice into treatment groups: vehicle control, gemcitabine alone, this compound alone, and this compound-gemcitabine combination. Administer treatments based on animal weight. Monitor tumor growth and metastasis periodically using bioluminescent imaging. At endpoint, analyze tumors for changes in ECM components and apoptosis markers [5].

The following diagram illustrates the core mechanisms through which this compound exerts its anti-cancer effects:

This compound represents a promising therapeutic strategy for targeting the oncogenic TGF-β pathway. Its ability to directly impair tumor cell functions and simultaneously reverse immunosuppression in the TME provides a strong rationale for its continued clinical development across various cancer types, both as a monotherapy and in combination with other agents.

References

- 1. Recent advances in therapeutic use of transforming growth ... [frontiersin.org]

- 2. Recent advances in therapeutic use of transforming growth ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel therapies emerging in oncology to target the TGF-β ... [jhoonline.biomedcentral.com]

- 4. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 5. This compound, TGF-β receptor I inhibitor, augments the ... [sciencedirect.com]

- 6. The TGFβ type I receptor kinase inhibitor this compound ... - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development of Vactosertib ALK5 inhibitor

Mechanism of Action and Signaling Pathway

Vactosertib specifically inhibits the TGF-β type I receptor (ALK5), thereby blocking the canonical Smad-dependent signaling pathway. The following diagram illustrates the pathway and the point of inhibition.

This compound inhibits ALK5 to block TGF-β/Smad signaling pathway.

By targeting this pathway, this compound counteracts several disease-promoting processes [1] [2]:

- In Cancer: Inhibits TGF-β-driven epithelial-to-mesenchymal transition (EMT), metastasis, and cancer stem cell (CSC) properties.

- In Fibrosis: Abrogates TGF-β1-induced production of extracellular matrix (ECM) proteins and fibroblast-to-myofibroblast differentiation.

- In Immunosuppression: Modulates the tumor microenvironment, reduces exhaustion markers on T-cells, and can reinvigorate anti-tumor immunity.

Preclinical and Clinical Development Evidence

Preclinical Efficacy Models

This compound has demonstrated promising efficacy across diverse animal models, supporting its clinical development.

| Disease Model | Study Design | Key Findings |

|---|---|---|

| Breast Cancer (4T1-Luc mouse model) | This compound (2.5 mg/kg p.o.) + Radiation (4 Gy/day x 3 days) [1] | Attenuated radiation-induced EMT/CSC properties; significantly suppressed breast-to-lung metastasis. |

| Pancreatic Cancer | This compound + Gemcitabine [3] | Synergistically inhibited tumor growth and metastasis; reduced ECM components; induced apoptosis. |

| Peyronie's Disease (Rat model) | This compound (10 mg/kg p.o., 5x/week for 2 weeks) [4] | Induced significant regression of fibrotic plaques; reduced collagen deposition; recovered erectile function. |

| Multiple Myeloma (In vitro) | This compound + Pomalidomide [2] | Decreased MM cell line viability; enhanced CD8+ T-cell cytotoxic activity; reduced immunosuppressive markers. |

Clinical Trial Progress

Clinical trials have established the safety profile and preliminary efficacy of this compound in humans.

| Trial Phase / Identifier | Patient Population | Regimen | Key Outcomes |

|---|

| Phase 1 (First-in-Human) NCT02160106 [5] | Advanced Solid Tumors | this compound (30-340 mg, once daily) | Established pharmacokinetic (PK) profile; short half-life (~3.2 h) supported twice-daily dosing. | | Phase 1b NCT03143985 [2] | Relapsed/Refractory Multiple Myeloma (RRMM) | this compound (60-200 mg BID*) + Pomalidomide (4 mg) | Maximum Tolerated Dose (MTD): 200 mg BID; 82% progression-free survival at 6 months (PFS-6). | | Ongoing Phase 2 Trials [6] | Various (e.g., Esophageal Adenocarcinoma, Osteosarcoma, Acral/Mucosal Melanoma) | this compound in combination with standard therapies | Trials are ongoing to evaluate anti-tumor activity; results not yet published. |

*BID: Twice daily. The 5-days-on/2-days-off weekly schedule was used in the Phase 1b trial [2].

Key Experimental Protocols for In Vitro and In Vivo Studies

For researchers designing experiments with this compound, the following summarizes key methodologies from the literature.

In Vitro Assays

- Cell Treatment: Pre-treat cells with this compound (e.g., 100 nM for 30 minutes) before applying other stimuli like radiation (10 Gy) or TGF-β1 (10 ng/mL) [1] [4].

- Functional Assays:

- Molecular Analysis:

In Vivo Models

- Dosing: this compound is typically administered orally. Common doses in mouse models range from 2.5 mg/kg to 10 mg/kg, often given five times per week [1] [4].

- Efficacy Endpoints:

- Metastasis Models: Quantify metastatic nodules in target organs (e.g., lungs in breast cancer models) using methods like India ink staining [1].

- Fibrosis Models: Perform histological analysis (e.g., Masson's Trichrome for collagen) and measure functional recovery (e.g., erectile function in PD models) [4].

- Tumor Growth: Monitor primary tumor volume over time in orthotopic or allograft models [3].

Pharmacokinetics and Dosing

The table below summarizes the key pharmacokinetic parameters of this compound from clinical studies.

| Parameter | Value/Characteristic | Context |

|---|---|---|

| Time to Max Concentration (Tmax) | 1.2 - 1.5 hours | Rapid absorption after oral administration [2] [5]. |

| Terminal Half-Life (t½) | ~3.2 hours | Short elimination half-life [5]. |

| Dosing Schedule | Twice daily (BID) | Recommended to maintain effective drug levels [2] [5]. |

| Accumulation Ratio | ~0.87 | Negligible accumulation after repeated once-daily doses for 5 days [5]. |

| Linearity | Dose-proportional | AUC increases proportionally with dose (30-340 mg) [5]. |

Conclusion and Future Directions

This compound represents a promising targeted therapeutic agent with a dual mechanism of action against both tumor-intrinsic processes and the immunosuppressive tumor microenvironment. Its strong preclinical rationale has successfully transitioned into clinical development, where it has shown a manageable safety profile and encouraging efficacy signals in combination therapies for RRMM and other advanced cancers [2].

The future of this compound lies in the continued advancement of its late-stage clinical trials and in exploring its potential in novel combinations, particularly with immunotherapies, to overcome treatment resistance in a wider range of cancers.

References

- 1. Co-treatment with this compound , a Novel, Orally Bioavailable Activin... [pmc.ncbi.nlm.nih.gov]

- 2. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 3. This compound, TGF-β receptor I inhibitor, augments the ... [sciencedirect.com]

- 4. This compound, a Novel, Orally Bioavailable Activin Receptor- ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic characteristics of this compound , a new activin... [link.springer.com]

- 6. patents and clinical trials: Drug pipeline profiles for drugs... This compound [drugpatentwatch.com]

Vactosertib pharmacodynamics and target binding

Target Binding and Mechanism of Action

Vactosertib functions as a highly potent, selective, and orally bioavailable TGF-β signaling inhibitor that specifically targets the TGF-β type I receptor (Activin Receptor-Like Kinase 5 or ALK5) [1].

The core mechanism involves the inhibition of the canonical TGF-β/Smad signaling pathway [2] [1]. The sequence of this pathway and where this compound acts is illustrated below:

This compound inhibits the TGF-β pathway by targeting the ALK5 receptor.

By binding to ALK5, this compound prevents the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting the expression of genes that drive cancer progression, metastasis, and treatment resistance [2] [1].

Quantitative Pharmacodynamic & Pharmacokinetic Data

The following tables summarize key quantitative findings on the effects of this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cancer Models

| Cancer Model | Treatment Regimen | Key Findings / Outcome Measures |

|---|

| 4T1-Luc Mouse Breast Cancer (Allograft) [1] | 2.5 mg/kg, p.o., daily for 2 weeks + Radiation (4 Gy/day, 3 days) | Significant suppression of breast-to-lung metastasis Attenuated radiation-induced EMT & CSC properties Inhibited ROS stress generation (NOX4, 4-HNE) | | TNBC Cell Lines (MDA-MB-231, 4T1-Luc) [1] | 100 nM, in vitro | Inhibition of radiation-induced cell motility & migration Reduced mammosphere-forming ability (CSC property) | | Patient-Derived Xenograft (PDX) & Mouse Models [3] | YH395A (a novel tetrahydro‐β‐carboline derivative) | Inhibition of TNBC cell migration & invasion (in vitro) Curtailed metastatic dissemination & tumor growth (in vivo) |

Table 2: Clinical Pharmacokinetics and Efficacy of this compound

| Parameter / Finding | Details |

|---|---|

| Maximal Tolerated Dose (MTD) | 200 mg, twice daily (BID) [2] |

| Pharmacokinetic (PK) Profile (at 200 mg BID) | T~max~: 1.5 ± 1.0 h t~1/2~: 3.3 ± 1.3 h AUC~obs~: 4251.8 ± 1307.6 ng/mL·h [2] | | Clinical Efficacy (Phase 1b, RRMM) | this compound + Pomalidomide showed 82% progression-free survival at 6 months, compared to ~20% with pomalidomide alone historically [2] | | Biomarker Response | Reduced levels of TGF-β in patient bone marrow and decreased PD-1 expression on CD8+ T-cells [2] |

Experimental Protocols for Key Assays

The primary evidence for this compound's pharmacodynamics comes from standard in vitro and in vivo experimental models.

1. In Vitro Wound Healing (Migration) Assay [3]

- Purpose: To assess the inhibitory effect of this compound on cancer cell migration.

- Methodology:

- Seed triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231, BT549) in 6-well plates until they form a confluent monolayer.

- Create a standardized "wound" by scratching the monolayer with a sterile pipette tip.

- Wash away detached cells and add serum-free medium containing this compound at graded concentrations (e.g., 0-100 µM).

- Incubate cells under standard conditions (37°C, 5% CO₂) for 24 hours.

- Capture images of the wound at 0 hours and 24 hours using a microscope.

- Quantify the migration rate by measuring the change in wound area using image analysis software like ImageJ.

2. In Vitro Transwell Invasion Assay [3]

- Purpose: To evaluate the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.

- Methodology:

- Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel to simulate the basement membrane.

- After Matrigel polymerization, seed serum-starved cancer cells into the upper chamber in a medium containing this compound.

- Place the insert into a lower chamber filled with medium containing 10% FBS, which acts as a chemoattractant.

- Incubate for 24 hours to allow cells to invade.

- After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.

- Fix the cells that have invaded through the Matrigel and migrated to the lower surface, then stain them with crystal violet.

- Count the number of invaded cells under a microscope (200x magnification) across multiple random fields.

3. In Vivo Anti-Metastasis Mouse Model [1]

- Purpose: To determine the efficacy of this compound in preventing lung metastasis in a live animal model.

- Methodology:

- Allograft Establishment: Inject luciferase-tagged 4T1 mouse breast cancer cells into the mammary fat pad of female BALB/c mice.

- Grouping & Dosing: Once tumors reach a palpable volume (e.g., 70-100 mm³), randomly divide mice into groups: Control, Radiation-only, and this compound + Radiation.

- Treatment:

- Administer this compound (e.g., 2.5 mg/kg) orally daily for two weeks.

- Apply whole-body radiation (e.g., 4 Gy/day) for three consecutive days during the dosing period.

- Endpoint Analysis:

- Sacrifice the mice at the end of the study.

- Inject India ink into the lungs via the bronchi to visually contrast metastatic nodules (unstained) against the stained lung tissue.

- Count the surface metastatic nodules on the left lung lobe to quantify the anti-metastatic effect.

Key Implications for Research and Development

The data on this compound highlights several important points for professionals in the field:

- Overcoming Therapeutic Resistance: Its ability to suppress radiation-induced EMT and cancer stemness positions it as a promising combination partner with radiotherapy and chemotherapy to prevent metastasis and recurrence [1].

- Modulating the Tumor Microenvironment (TME): Beyond direct anti-tumor effects, this compound can remodel the immunosuppressive TME by reducing TGF-β levels and reinvigorating CD8+ T-cells, supporting its combination with immunomodulatory agents [2].

- Clinical Translation Challenges: While preclinical data is robust, clinical success requires careful management of on-target toxicities, as complete inhibition of the ubiquitous TGF-β pathway can lead to adverse effects, as seen with other TGF-β inhibitors [4].

References

- 1. Co-treatment with this compound, a Novel, Orally Bioavailable ... [pmc.ncbi.nlm.nih.gov]

- 2. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 3. A novel TGFβR1 inhibitor with potent anti-tumor activity ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a transforming growth factor-β1 inhibitory ... [sciencedirect.com]

Comprehensive Technical Guide: Vactosertib in Cancer Immunotherapy Research

Drug Profile and Development Status

Vactosertib (also known as TEW-7197 or EW-7197) is an orally available, highly selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TGF-βRI, also known as ALK5). With an IC50 of 11 nM, this compound demonstrates approximately 10-fold greater potency than earlier generation TGF-β pathway inhibitors like Galunisertib (IC50=110 nM). This enhanced potency profile, combined with a favorable safety and tolerability spectrum, has positioned this compound as a promising therapeutic candidate for targeting the TGF-β signaling pathway in oncology applications. The drug has progressed through phase 1b clinical trials and is currently under investigation in multiple combination regimens across various cancer types [1] [2].

From a pharmaceutical perspective, this compound exhibits suitable pharmacokinetic properties for clinical development. Preclinical studies have demonstrated its bioavailability and metabolic stability, with tracer compounds [¹¹C]LR111 and [¹⁸F]EW-7197 developed for positron emission tomography (PET) imaging to visualize ALK5 receptor engagement in tumor models [3]. The drug follows target-mediated drug disposition kinetics, characterized by a two-compartment model with parallel first-order and Michaelis-Menten elimination. Clinical pharmacokinetic data from phase 1b trials revealed a Tmax of 1.3-1.5 hours and a half-life of approximately 3.5 hours, supporting its twice-daily dosing schedule in clinical applications [4].

Mechanism of Action: Dual Targeting of Tumor Signaling and Immune Microenvironment

Intrinsic Antitumor Mechanisms

This compound exerts direct antitumor effects through selective inhibition of ALK5 kinase activity, effectively blocking TGF-β-induced phosphorylation of Smad2/Smad3 and subsequent nuclear translocation of the Smad complex. This inhibition disrupts key oncogenic signaling pathways that drive tumor progression:

c-Myc Pathway Suppression: RNA sequencing analyses in osteosarcoma models revealed that this compound treatment significantly downregulates Myc target genes (v1 and v2 gene sets), which represent the most substantially inhibited pathways following treatment. TGF-β1-mediated upregulation of c-Myc signaling is effectively abrogated by this compound co-treatment, indicating a crucial mechanism for its antitumor activity [1].

Extracellular Matrix Modulation: In pancreatic ductal adenocarcinoma models, this compound potently reduces ECM components including collagens, fibronectin, and α-SMA, thereby disrupting the desmoplastic tumor stroma that contributes to chemoresistance and disease progression [5].

Metastasis Suppression: this compound inhibits migration and invasion capabilities across multiple cancer cell types through downregulation of EMT-inducing transcription factors (SNAIL/SLUG, ZEB1/ZEB2) and matrix metalloproteinases, effectively reducing the metastatic potential of tumor cells [6] [2].

Immunomodulatory Mechanisms

The transformative potential of this compound in cancer immunotherapy stems from its ability to remodel the immunosuppressive tumor microenvironment through multifaceted effects on immune cell populations:

T-cell Enhancement: this compound treatment significantly reduces PD-1 expression on CD8+ T-cells and decreases PD-L1/PD-L2 levels on tumor cells, effectively reversing T-cell exhaustion and reinvigorating antitumor immunity. This is coupled with enhanced CD8+ T-cell cytotoxic activity, as evidenced by increased granzyme B and IFN-γ production [4] [7].

Myeloid Cell Reprogramming: In the osteosarcoma microenvironment, this compound treatment increases immune effectors (IFN-γ+ CD8+ T-cells and NK cells) while simultaneously suppressing immune inhibitors (M2-like tumor-associated macrophages and myeloid-derived suppressor cells), creating a more permissive environment for antitumor immune responses [8] [1].

NK Cell Activation: this compound counteracts TGF-β-mediated suppression of natural killer cells by restoring expression of activating receptors NKG2D and NKp30 and enhancing their cytotoxic function against tumor targets [2].

Clinical Trial Evidence and Efficacy Data

Phase 1b Trial in Multiple Myeloma

A landmark phase 1b clinical trial (NCT03143985) evaluated this compound in combination with pomalidomide for relapsed/refractory multiple myeloma patients who had received ≥2 prior lines of therapy. The study employed a 3+3 dose escalation design with four dose levels (60 mg qd, 120 mg qd, 100 mg bid, and 200 mg bid) of this compound administered on days 1-5, 8-12, 15-19, and 22-26 of 28-day cycles, concurrently with pomalidomide 4 mg daily on days 1-21 [4] [7].

Table 1: Clinical Efficacy of this compound in Multiple Myeloma Phase 1b Trial

| Parameter | Results | Historical Control (Pomalidomide alone) |

|---|---|---|

| 6-month Progression-Free Survival | 82% | 20% |

| Clinical Benefit Rate | 75% (15/20 patients) | Not reported |

| Best Response | PR: 4 patients; MR: 4 patients; SD: 7 patients | Variable |

| Maximum Tolerated Dose | 200 mg twice daily | Not applicable |

| Median Time to Response | 8 weeks | Not reported |

| Median Duration of Response | ~12 weeks | Not reported |

The trial established 200 mg twice daily as the maximum tolerated dose, with a manageable safety profile characterized primarily by hematological toxicities. Notably, the 82% progression-free survival at 6 months compared favorably to the approximately 20% expected with pomalidomide alone, demonstrating substantial clinical improvement in this heavily pretreated population [4].

Preclinical Efficacy Across Tumor Types

Table 2: Preclinical Efficacy of this compound in Various Cancer Models

| Cancer Type | Model System | Combination Therapy | Key Findings | Proposed Mechanisms |

|---|---|---|---|---|

| Pancreatic Cancer | Orthotopic mouse model | Gemcitabine | Synergistic reduction in tumor volume and ECM components; attenuated metastasis | Inhibition of TGF-β/Smad2 pathway; reduced collagen, fibronectin, and α-SMA |

| Pancreatic Cancer | Syngeneic orthotopic model | T1-44 (PRMT5 inhibitor) | Significant survival improvement (60% survived >50 days); reduced invasion | Altered expression of migration and apoptosis genes; induced Btg2 tumor suppressor |

| Osteosarcoma | Mouse and human cell lines; in vivo models | Monotherapy | Significant inhibition of proliferation (IC50 0.8-2.1 μM); reduced pulmonary metastasis | c-Myc pathway inhibition; increased CD8+ T-cells and NK cells; decreased M2 macrophages |

| Multiple Myeloma | Patient-derived cells | Pomalidomide | Enhanced T-cell cytotoxicity; reduced PD-1+ CD8+ T-cells | Decreased TGF-β in bone marrow; reinvigoration of T-cell fitness |

Rational Combination Strategies

The multifaceted role of TGF-β signaling in cancer pathogenesis provides a strong rationale for combination therapy approaches with this compound:

Immunomodulatory Drug Combinations: The successful combination of this compound with pomalidomide in multiple myeloma demonstrates the potential of pairing TGF-β inhibition with immune-stimulatory agents. This approach simultaneously targets tumor-intrinsic TGF-β signaling while enhancing T-cell-mediated immunity [4] [7].

Chemotherapy Synergism: Preclinical data in pancreatic cancer models show that this compound synergizes with gemcitabine by overcoming TGF-β-mediated chemoresistance and disrupting the dense extracellular matrix that limits drug penetration [5].

Epigenetic Therapy Integration: The combination of this compound with T1-44, a PRMT5 inhibitor, demonstrates enhanced efficacy against pancreatic tumors through simultaneous targeting of complementary pathways involved in tumor progression and invasion. This combination significantly altered genes involved in cell migration, extracellular matrix organization, and apoptotic processes [6].

Avoidance of Ineffective Combinations: Interestingly, in osteosarcoma models, co-treatment of this compound with immune checkpoint blockers (anti-PD-1/anti-PD-L1 antibodies) did not show synergistic effects, suggesting context-dependent interactions between TGF-β inhibition and checkpoint blockade that require further investigation [1].

Experimental Protocols and Methodologies

In Vitro Assessment of Antitumor Activity

Cell Viability Assay (XTT Method):

- Cell Seeding: Plate 5,000 cells/well in 96-well plates using 250 μL of complete RPMI media without phenol red [7].

- Drug Treatment: Add this compound at concentrations ranging from 10 nM to 10 μM, based on the specific cancer cell line being tested. Include appropriate vehicle controls.

- Incubation: Maintain plates under standard culture conditions (37°C, 5% CO₂) for 72 hours.

- Viability Measurement: Add 50 μL of activated-XTT reagent to each well, incubate for 3 hours at 37°C, and measure absorbance at 475 nm using a plate reader.

- Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves. For combination studies, evaluate synergism using the Chou-Talalay method to calculate combination indices.

Immune Cell Functional Assays

CD8+ T-cell Cytotoxicity Assessment:

- Cell Isolation: Isolate CD8+ T-cells from patient bone marrow mononuclear cells using the EasySep direct human CD8+ T-cell isolation kit (StemCell Technology) [7].

- Tumor Cell Preparation: Isplicate CD138+ tumor cells from the same patient using the EasySep human CD138 positive selection kit II (StemCell Technology).

- Co-culture Setup: Establish co-cultures of CD8+ T-cells with autologous tumor cells at effector-to-target ratios ranging from 5:1 to 20:1 in the presence of this compound (100 nM) or vehicle control.

- Functional Readouts: After 48-72 hours, assess T-cell activation markers (CD69, CD25) by flow cytometry, measure granzyme B and IFN-γ secretion by ELISA, and quantify tumor cell killing using Annexin V/propidium iodide staining.

Pharmacodynamic Biomarker Evaluation

Flow Cytometry Analysis of Immune Cell Populations:

- Cell Preparation: Wash 1×10⁶ cells/assay and resuspend in 100 μL FACS staining buffer [7].

- Staining Protocol: Incubate cells with fluorochrome-conjugated antibodies against target markers (CD3, CD4, CD8, CD138, PD-1, PD-L1, etc.) and respective isotype controls for 15 minutes at room temperature, protected from light.

- Washing and Analysis: Wash cells three times with FACS buffer, resuspend in fixation buffer, and acquire data on a flow cytometer within 24 hours.

- Data Interpretation: Analyze changes in PD-1 expression on CD8+ T-cells and PD-L1/PD-L2 expression on tumor cells following this compound treatment.

Signaling Pathway Visualization and Experimental Workflows

The TGF-β signaling pathway and the mechanism of action of this compound can be visualized through the following schematic representation:

This compound inhibits ALK5 receptor kinase activity, blocking downstream Smad-dependent signaling and its protumorigenic effects.

The experimental workflow for evaluating this compound in preclinical models follows a systematic approach:

Comprehensive workflow for evaluating this compound from preclinical models to clinical translation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that uniquely targets both tumor-intrinsic signaling and the immunosuppressive microenvironment through potent inhibition of the TGF-β pathway. The compelling clinical data in multiple myeloma, combined with robust preclinical evidence across diverse tumor types, underscores its potential as an effective component in combination therapy regimens.

Future research directions should focus on several key areas:

- Biomarker Development: Identification of predictive biomarkers for patient selection, potentially including baseline TGF-β levels, SMAD signaling activity, or specific tumor microenvironment features [2].

- Novel Combination Strategies: Exploration of this compound with emerging immunotherapies, targeted agents, and standard-of-care treatments across different cancer indications.

- Mechanism Refinement: Further elucidation of the complex interplay between TGF-β inhibition and other immune checkpoints to optimize combination sequencing and timing.

- Tumor-Specific Applications: Investigation of this compound in additional TGF-β-driven malignancies where the immunosuppressive microenvironment contributes significantly to disease progression.

References

- 1. Oral TGF-βR1 inhibitor this compound promotes osteosarcoma... [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapies emerging in oncology to target the TGF-β ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preclinical evaluation of [ 11 C]LR111 and ... [sciencedirect.com]

- 4. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 5. This compound, TGF-β receptor I inhibitor, augments the ... [sciencedirect.com]

- 6. Combination treatment of T1-44, a PRMT5 inhibitor with this compound ... [nature.com]

- 7. This compound, a novel TGF-β1 type I receptor kinase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. Oral TGF-βR1 inhibitor this compound promotes... | Research Square [researchsquare.com]

Comprehensive Technical Guide: Vactosertib as a TGF-β Signaling Pathway Inhibitor in Oncology

Introduction to Vactosertib and TGF-β Pathway Targeting

This compound (development code TEW-7197) represents a significant advancement in targeted cancer therapy as a highly potent, selective, and orally-available small molecule inhibitor of the transforming growth factor-beta type I receptor kinase (TGF-βRI/ALK5). This inhibitor has emerged as a promising therapeutic approach for various malignancies, particularly those characterized by TGF-β pathway dysregulation, which plays a crucial role in tumor progression, metastasis, and immunosuppression. Developed by Medpacto (Seoul, South Korea), this compound has progressed through preclinical development to multiple clinical trials, demonstrating acceptable safety profiles and encouraging efficacy signals in early-phase studies across various cancer types including multiple myeloma, pancreatic cancer, and colorectal carcinoma [1] [2] [3].

The therapeutic rationale for targeting the TGF-β pathway stems from its dual role in carcinogenesis—acting as a tumor suppressor in early-stage disease while functioning as a tumor promoter in established malignancies. In advanced cancers, TGF-β signaling enhances tumor growth, promotes epithelial-to-mesenchymal transition (EMT), stimulates angiogenesis, induces drug resistance, and suppresses host immune responses against tumors [4]. The immunosuppressive functions of TGF-β within the tumor microenvironment include inhibition of cytotoxic T-cell and NK cell activity, induction of regulatory T-cells (Tregs), and impairment of antigen-presenting cell function, collectively facilitating immune evasion [4]. This compound addresses these multifaceted oncogenic functions by specifically inhibiting the TGF-β type I receptor kinase, thereby blocking downstream Smad-dependent signaling cascades and their associated protumorigenic effects [1] [2].

Drug Profile and Development Status

Table 1: Basic drug profile of this compound

| Parameter | Specification |

|---|---|

| Development Code | TEW-7197 |

| Generic Name | This compound |

| Drug Class | Small molecule TGF-β receptor I kinase inhibitor |

| Molecular Target | ALK5 (TGF-βRI) with additional activity against ALK4 |

| Administration Route | Oral |

| Developer | Medpacto, Seoul, South Korea |

| Clinical Stage | Phase 1b/2 trials in multiple cancer types |

| Key Combination Partners | Pomalidomide, gemcitabine, PRMT5 inhibitors, immune checkpoint inhibitors |

This compound demonstrates favorable pharmacokinetic properties with a time to maximum concentration (Tmax) of approximately 1.3-1.5 hours and a half-life (t1/2) of 3.3-3.5 hours based on clinical data. The drug exhibits dose-proportional exposure with an AUCobs of 4251.8 ± 1307.6 ng/mL·h at the 200 mg twice daily dose level [2]. In comparative profiling studies, this compound has demonstrated significantly enhanced potency over earlier-generation TGF-β pathway inhibitors such as galunisertib, with a dissociation constant (Kd) of approximately 4 nM for ALK5 compared to 52 nM for galunisertib [3]. This improved target affinity, combined with an acceptable safety profile observed in clinical trials to date, positions this compound as a promising second-generation TGF-β pathway inhibitor with potential applications across multiple oncology indications.

Mechanism of Action & Signaling Pathway

TGF-β Signaling Pathway Fundamentals

The TGF-β signaling cascade represents a critical cellular pathway that regulates fundamental processes including proliferation, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses [4]. In the canonical pathway, TGF-β ligands (TGF-β1, 2, and 3) bind to tetrameric receptor complexes composed of TGF-β receptor types I and II (TGF-βRI and TGF-βRII), which possess intrinsic serine/threonine kinase activity. Upon ligand binding, TGF-βRII phosphorylates and activates TGF-βRI, which subsequently phosphorylates Smad2/Smad3 proteins. These activated R-Smads then form complexes with Smad4 and translocate to the nucleus where they function as transcription factors regulating the expression of numerous target genes involved in both tumor-suppressing and tumor-promoting activities [1] [4].

In normal epithelial cells and early-stage tumors, TGF-β signaling exerts tumor-suppressive effects primarily through cell-cycle arrest in G1 phase via induction of cyclin-dependent kinase inhibitors p15, p21, and p57, along with pro-apoptotic factors including Bim, DAPK, and GADD45β [4]. However, in advanced cancers, the pathway undergoes a functional switch to promote tumor-enhancing activities including epithelial-mesenchymal transition (EMT) through induction of transcription factors such as SNAIL, SLUG, ZEB1, and ZEB2; stimulation of angiogenesis via vascular endothelial growth factor (VEGF) induction; enhancement of metastatic potential through matrix metalloproteinase (MMP) production; and suppression of antitumor immunity through multiple mechanisms [4].

This compound's Molecular Mechanism

This compound functions as a competitive ATP-binding site inhibitor that specifically targets the intracellular kinase domain of TGF-βRI (ALK5), thereby preventing receptor autophosphorylation and subsequent activation of downstream Smad signaling cascades [1] [3]. The drug exhibits high binding affinity for ALK5 with a Kd of approximately 4 nM, and also demonstrates activity against the related activin receptor-like kinase 4 (ALK4) with a Kd of 13 nM [3]. By blocking TGF-βRI kinase activity, this compound effectively inhibits the phosphorylation of Smad2 and Smad3, preventing the formation of transcriptionally active R-Smad/Smad4 complexes and their nuclear translocation [1] [2]. This mechanism ultimately leads to the suppression of TGF-β-responsive gene expression programs that drive cancer progression, including those involved in EMT, extracellular matrix remodeling, and creation of an immunosuppressive tumor microenvironment.

The immunomodulatory consequences of TGF-β pathway inhibition represent a particularly significant aspect of this compound's mechanism of action. Preclinical and clinical data demonstrate that this compound treatment reduces expression of immune checkpoint molecules including PD-1 on CD8+ T-cells and PD-L1/PD-L2 on tumor cells, reinvigorates cytotoxic T-lymphocyte activity, enhances NK cell function, and counteracts Treg-mediated immunosuppression [1] [2] [4]. These immunorestorative effects provide a strong rationale for combining this compound with other immunotherapeutic agents, including immune checkpoint inhibitors, to overcome resistance mechanisms in poorly immunogenic tumors.

Figure 1: this compound inhibition of TGF-β signaling pathway. This compound binds to TGF-β receptor I kinase domain, blocking Smad2/3 phosphorylation and subsequent pro-tumor gene expression.

Clinical Evidence & Efficacy Data

Phase 1b Trial in Multiple Myeloma

A significant body of clinical evidence for this compound originates from a phase 1b clinical trial (NCT03143985) investigating the combination of this compound with pomalidomide in relapsed and/or refractory multiple myeloma (RRMM) patients who had received ≥2 prior lines of chemoimmunotherapy [1] [2]. This single-center, single-arm study employed a classical 3+3 dose escalation design to evaluate safety, tolerability, and preliminary efficacy. The dosing schedule involved this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with pomalidomide given at 4 mg daily on days 1-21 [1]. The study established 200 mg twice daily as the maximum tolerated dose without observed dose-limiting toxicities at lower dose levels (60 mg qd, 120 mg qd, and 100 mg bid) [2].

Table 2: Efficacy outcomes from phase 1b trial of this compound + pomalidomide in RRMM

| Efficacy Parameter | Results | Historical Control (Pomalidomide Alone) |

|---|---|---|

| 6-Month Progression-Free Survival (PFS-6) | 82% | ~20% |

| Clinical Benefit Rate | 75% (15/20 patients) | Not reported |

| Best Response (IMWG Criteria) | ||

| - Partial Response (PR) | 20% (4 patients) | |

| - Minimal Response (MR) | 20% (4 patients) | |

| - Stable Disease (SD) | 35% (7 patients) | |

| - Disease Progression (PD) | 25% (5 patients) | |

| Median Time to Response | 8 weeks | |

| Median Duration of Response | ~12 weeks |

The trial demonstrated remarkable efficacy signals with this compound combination therapy achieving 82% progression-free survival at 6 months (PFS-6), substantially exceeding the approximately 20% PFS-6 historically observed with pomalidomide alone in similar patient populations [2]. The clinical benefit rate (encompassing complete response, very good partial response, partial response, minimal response, and stable disease) reached 75% across all dose levels, with responses observed even in heavily pretreated patients who had received a median of 2 prior lines of therapy [1] [2]. Importantly, correlative translational studies conducted alongside the clinical trial provided mechanistic insights, demonstrating that this compound treatment reduced TGF-β levels in patient bone marrow, decreased PD-1 expression on CD8+ T-cells, and reduced PD-L1/PD-L2 expression on patient CD138+ plasma cells, consistent with its proposed mechanism of reversing tumor-mediated immunosuppression [1].

Safety and Tolerability Profile

The safety analysis from the phase 1b trial indicated that this compound combined with pomalidomide was generally well-tolerated with a manageable adverse event profile [2]. The most common hematological adverse events included grade 3 decreases in white blood cells (55% of patients), decreased neutrophils (20% grade 4), while non-hematological toxicities were generally mild to moderate in severity [2]. A single dose-limiting toxicity event (grade 4 hepatotoxicity) was reported, but there were no treatment-related deaths within 30/90 days of treatment [2]. This favorable safety profile enabled prolonged drug administration in responding patients, with some patients receiving up to 12 cycles of combination therapy [1] [2].

Preclinical Evidence & Combination Strategies

Pancreatic Cancer Models

Substantial preclinical evidence supports the therapeutic potential of this compound in combination with various targeted and cytotoxic agents across multiple cancer types, with particularly compelling data in pancreatic ductal adenocarcinoma (PDAC). In orthotopic mouse models of pancreatic cancer, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated profound synergistic activity, significantly reducing tumor size and surrounding tissue invasion while dramatically improving long-term survival compared to either agent alone [5]. Specifically, the combination treatment resulted in greater than 90% reduction in average tumor area compared to vehicle-treated controls, with 60% of mice surviving more than 50 days in the combination group compared to no survival benefit with single-agent treatment [5].

RNA sequencing analysis of tumor tissues from these models revealed that the combination of this compound and T1-44 significantly altered the expression of genes involved in critical cancer progression pathways including cell migration, extracellular matrix organization, angiogenesis, and apoptotic processes [5]. The combination treatment markedly downregulated pro-tumorigenic genes including Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif, while upregulating the perforin gene Prf1, potentially enhancing natural killer cell activity [5]. Additionally, the study identified Btg2, a known tumor suppressor factor, as being markedly induced by the combination treatment, with subsequent functional validation demonstrating that Btg2 overexpression inhibited epithelial-mesenchymal transition (EMT), blocked cell migration, and promoted cancer cell death [5].

Gemcitabine Combination in Pancreatic Cancer

Further supporting its application in pancreatic cancer, this compound has demonstrated synergistic activity with gemcitabine, a standard chemotherapeutic agent for PDAC [6]. Research has shown that TGF-β signaling contributes to the rapidly acquired resistance and incomplete response to gemcitabine in pancreatic cancer, while this compound co-treatment significantly sensitized pancreatic cancer cells to gemcitabine by synergistically inhibiting viability [6]. The combination significantly attenuated the expression of major extracellular matrix components including collagens, fibronectin, and α-SMA, resulting in potent induction of mitochondrial-mediated apoptosis, enhanced gemcitabine-mediated cytotoxicity, and inhibition of tumor ECM accumulation [6]. Additionally, the combination decreased metastatic potential through inhibition of migration and invasion in vitro, and significantly suppressed tumor growth in orthotopic pancreatic cancer models in vivo [6].

Technical Protocols & Experimental Methodology

In Vitro Assessment of this compound Activity

Cell viability assays to evaluate this compound effects typically employ the XTT colorimetric method, which measures metabolic activity as a surrogate for cell viability [1]. The standard protocol involves seeding approximately 5,000 cells per well in 96-well plates containing complete RPMI media without phenol red, followed by treatment with this compound at specified concentrations for 72 hours under standard cell culture conditions. After the incubation period, activated XTT reagent (50 μL) is added to each well, followed by additional incubation for 3 hours at 37°C. Absorbance is then measured at 475nm, with results normalized to untreated control cells to determine percentage viability [1]. For combination studies with other agents (e.g., chemotherapeutics, targeted therapies), standard synergy analysis methods such as the Chou-Talalay method are recommended to calculate combination indices and determine whether drug interactions are additive, synergistic, or antagonistic.

Flow cytometry protocols for immunophenotyping of patient-derived cells involve collecting bone marrow samples and isolating mononuclear cells (BMMCs) through density gradient centrifugation followed by RBC lysis [1]. Specific cell populations (e.g., CD138+ plasma cells, CD8+ T-cells) can be isolated using immunomagnetic selection kits such as the EasySep human CD138 positive selection kit II or EasySep direct human CD8+ T-cell isolation kit [1]. For surface marker analysis, approximately 10^6 cells per assay are washed and resuspended in 100 μL FACS staining buffer containing fluorochrome-conjugated antibodies and respective isotype controls, followed by incubation at room temperature for 15 minutes and three washes before acquisition on a flow cytometer [1]. Key immunomodulatory markers to assess include PD-1, PD-L1, PD-L2, and activation markers on T-cell subsets.

In Vivo Dosing Regimens

Table 3: Preclinical dosing regimens of this compound in animal models

| Cancer Model | Combination Agent | This compound Dose | Administration Schedule | Key Findings |

|---|---|---|---|---|

| Orthotopic Pancreatic (Panc02) | T1-44 (PRMT5 inhibitor) | Not specified | Oral administration | Significant survival benefit, reduced tumor invasion |

| Orthotopic Pancreatic | Gemcitabine | Not specified | Oral administration | Suppressed tumor growth, reduced metastasis |

| Colorectal Cancer Liver Metastasis | Anti-PD1 immunotherapy | 50 mg/kg (estimated) | Twice daily | Eradicated liver metastases |

| Syngeneic Breast Cancer | Not reported | 2.5 mg/kg | Daily | Suppressed progression, enhanced CTL responses |

The clinical dosing schedule established in the phase 1b trial for multiple myeloma involves this compound administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with a two-day rest period included each week [1] [2]. This intermittent scheduling strategy may help manage potential long-term toxicities while maintaining therapeutic efficacy. For preclinical studies, daily oral administration has been commonly employed, with doses typically ranging from 2.5-50 mg/kg depending on the specific cancer model and combination partners [5] [4].

Figure 2: Clinical trial workflow for this compound phase 1b study in relapsed/refractory multiple myeloma (RRMM)

Clinical Trial Landscape & Future Directions

The clinical development program for this compound encompasses multiple cancer types, with ongoing trials investigating its potential in combination with standard therapies and novel agents. Current clinical trials registered on ClinicalTrials.gov include investigations in multiple myeloma (NCT03143985), pancreatic cancer, non-small cell lung cancer, advanced colorectal cancer, and other solid tumors [5] [4]. The promising early-phase clinical data, particularly the significant improvement in PFS-6 observed in RRMM patients receiving this compound plus pomalidomide compared to historical controls, provides strong rationale for continued development in larger randomized trials [1] [2].

Future research directions should focus on several key areas. First, biomarker development is crucial to identify patient populations most likely to benefit from this compound therapy, potentially including measures of TGF-β pathway activation, tumor microenvironment characteristics, or specific genetic alterations [4]. Second, rational combination strategies with immunotherapeutic agents, particularly immune checkpoint inhibitors, warrant expanded investigation based on strong preclinical evidence supporting synergistic activity [4] [3]. Third, optimization of dosing schedules to maximize antitumor efficacy while minimizing potential long-term toxicities requires further exploration, including intermittent versus continuous dosing regimens [1] [2]. Finally, expanded evaluation in fibrosis-associated malignancies and other TGF-β-driven pathologies may uncover additional therapeutic applications for this promising targeted agent.

Conclusion

References

- 1. , a novel this compound - TGF 1 type I receptor kinase β ... inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 3. New Potent Inhibitor of Transforming Growth Factor-Beta ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel therapies emerging in oncology to target the TGF - β pathway [jhoonline.biomedcentral.com]

- 5. Combination treatment of T1-44, a PRMT5 inhibitor with this compound ... [nature.com]

- 6. This compound, TGF-β receptor I inhibitor, augments the ... [sciencedirect.com]

Comprehensive Technical Review: Vactosertib Preclinical Profile and Therapeutic Potential in Oncology

Drug Profile and Development Status

Vactosertib (TEW-7197) is a highly potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase (also known as activin receptor-like kinase 5 or ALK5). As an investigational therapeutic agent, it represents a promising approach to targeting the TGF-β signaling pathway, which plays a critical role in cancer progression, metastasis, and immunosuppression. This compound has demonstrated favorable pharmacokinetic properties in preclinical and clinical studies, with rapid absorption (median Tmax of 1.2-1.5 hours) and a relatively short half-life (median t1/2 of 3.0-3.5 hours), supporting twice-daily dosing regimens to maintain therapeutic concentrations [1] [2].

The current development status of this compound encompasses both preclinical investigations and early-phase clinical trials across multiple oncology indications. According to the most recent data, there have been 20 clinical trials registered for this compound, with the most recent being a Phase 1 trial initiated in June 2021. The drug is being evaluated across various cancer types, with colorectal neoplasms, adenocarcinoma, and general neoplasms representing the most common disease conditions in clinical investigations [3]. The intellectual property portfolio for this compound is substantial, with 43 United States patents and 80 international patents protecting this investigational compound, reflecting significant commercial and therapeutic interest [3].

Table 1: this compound Development Status Overview

| Development Aspect | Current Status |

|---|---|

| Primary Mechanism | TGF-β Type I Receptor Kinase Inhibitor |

| Route of Administration | Oral |

| Clinical Trial Phase | Phase 1/2 (Most Recent: June 2021) |

| Total Clinical Trials | 20 |

| Patent Protection | 43 US Patents, 80 International Patents |

| Leading Development Sponsors | MedPacto, Inc., Yonsei University, Samsung Medical Center |

Molecular Mechanism of Action and TGF-β Signaling Pathway

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses. In normal physiological conditions, TGF-β acts as a tumor suppressor by halting the cell cycle at G1 to reduce proliferation, inducing differentiation, and promoting apoptosis in healthy cells. However, in oncogenically activated cells, this homeostatic action is diverted along alternate pathways, and TGF-β signaling becomes deregulated, resulting in its function as a tumor promoter in advanced cancers [4].

This compound exerts its pharmacological activity through highly selective inhibition of the TGF-β type I receptor kinase (ALK5), thereby suppressing the downstream Smad-dependent signaling cascade. The molecular sequence of events in TGF-β signaling and this compound's intervention point can be visualized as follows:

Figure 1: TGF-β Signaling Pathway and this compound Mechanism of Action

The context-dependent nature of TGF-β signaling presents both a challenge and opportunity for therapeutic intervention. In the tumor microenvironment, TGF-β overload drives several pro-tumorigenic processes, including:

- Epithelial-to-Mesenchymal Transition (EMT): A reversible process where cells lose epithelial characteristics and gain mesenchymal properties, enhancing invasiveness and metastatic potential [4].

- Immune Suppression: TGF-β modulates the activity of numerous immune cells, including CD8+ T-cells, natural killer (NK) cells, dendritic cells, and regulatory T-cells (Tregs), to inhibit antitumor immunity [4] [1].

- Metastatic Spread: TGF-β enhances cell proliferation, migratory invasion, and metastatic dissemination within the tumor microenvironment [4].

This compound effectively counteracts these processes by blocking the upstream activator of this signaling cascade, making it a promising therapeutic candidate for aggressive and metastatic cancers.

In Vitro Antitumor Efficacy

Preclinical studies have demonstrated consistent antiproliferative activity of this compound across multiple cancer cell lines. The compound exhibits direct tumor-intrinsic effects by inducing apoptosis and inhibiting TGF-β-mediated cellular processes that drive malignancy.

Hematologic Malignancies

In multiple myeloma models, this compound monotherapy significantly reduced tumor cell viability through induction of apoptosis. Treatment with this compound at concentrations of approximately 700-750 nM demonstrated anti-myeloma activity in primary patient-derived multiple myeloma cells, confirming its potential clinical utility in hematologic malignancies [5]. The drug effectively inhibited TGF-β-induced activation of Smad2/3 in both human RPMI8226 and U266 multiple myeloma cell lines, disrupting the key signaling pathway that promotes disease progression [5].

Solid Tumors

In breast cancer models, TGF-β1 signaling is hyperactivated, driving cancer progression and metastasis. This compound has been shown to inhibit cell migration and invasion in preclinical studies, potentially through interference with SMAD7 regulation. Novel regulators of SMAD7, including OTU domain-containing protein 1 (OTUD1) and ubiquitin-specific protease 26 (USP26), attenuate TGF-β1-mediated aggressive phenotypes in breast cancer, suggesting complementary mechanisms through which this compound may exert its effects [4].

In pancreatic cancer models, this compound demonstrated synergistic effects when combined with other targeted agents. While detailed IC50 values for this compound monotherapy in pancreatic cell lines were not explicitly provided in the search results, combination approaches showed significant enhancement of anticancer efficacy [6].

Table 2: In Vitro Efficacy of this compound Across Cancer Models

| Cancer Type | Cell Lines/Models Tested | Key Findings | Effective Concentration |

|---|---|---|---|

| Multiple Myeloma | RPMI8226, U266, 5T33MM, primary patient cells | Induced apoptosis, inhibited Smad2/3 phosphorylation | ~700-750 nM (primary cells) |

| Breast Cancer | Not specified (literature review) | Inhibited migration and invasion, attenuated aggressive phenotypes | Not specified |

| Pancreatic Cancer | Panc02 (murine), SNU2491 (human) | Synergistic reduction in viability in combination with PRMT5 inhibitor | Not specified |

In Vivo Efficacy in Animal Models

This compound has demonstrated compelling in vivo antitumor activity across multiple animal models, supporting its translational potential for cancer therapy.

Multiple Myeloma Models

In the immunocompetent syngeneic 5T33MM mouse model of multiple myeloma, this compound monotherapy significantly inhibited tumor progression as measured by both peripheral blood monoclonal protein concentration and bioluminescence imaging [5]. Treatment resulted in prolonged survival, prevention of weight loss, and improved bone health as evidenced by increased trabecular bone thickness in myeloma-bearing mice [5]. These findings are particularly relevant given the prevalence of osteolytic bone disease in multiple myeloma patients.

Solid Tumor Models

In breast cancer metastasis models, this compound effectively inhibited breast-to-lung metastasis, demonstrating its potential to control metastatic spread [2]. Similarly, in pancreatic cancer models, this compound combination therapy showed remarkable efficacy. When combined with T1-44 (a PRMT5 inhibitor), this compound significantly reduced tumor size and surrounding tissue invasion in a syngeneic orthotopic pancreas tumor model [6]. This combination therapy resulted in dramatically improved long-term survival, with 60% of mice surviving more than 50 days compared to no survival benefit in single-agent treatment groups [6].

Impact on Tumor Microenvironment

This compound monotherapy and in combination demonstrated significant effects on the tumor microenvironment and immune cell populations:

- Reduced expansion of CD11b+Gr-1+ myeloid-derived suppressor cells (MDSCs) in the bone marrow [5]

- Diminished the population of Foxp3+ regulatory T cells (Tregs) in the spleen [5]

- Enhanced CD8+ T-cell cytotoxic activity and reduced expression of the immunoinhibitory marker PD-1 [1]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Regimen | Key Efficacy Findings | Impact on Tumor Microenvironment |

|---|---|---|---|

| Multiple Myeloma (5T33MM) | Not specified | Inhibited tumor progression, prolonged survival, increased trabecular bone thickness | Reduced MDSCs in bone marrow, decreased Tregs in spleen |

| Pancreatic Cancer (Orthotopic) | Combination with T1-44 PRMT5 inhibitor | 90% reduction in tumor area, 60% long-term survival at 50 days | Altered expression of migration and apoptosis genes |

| Breast Cancer Metastasis | Not specified | Inhibited breast-to-lung metastasis | Not specified |

Combination Therapy Strategies

The synergistic potential of this compound with other therapeutic agents has been extensively evaluated in preclinical models, revealing enhanced antitumor efficacy through complementary mechanisms of action.

This compound with Immunomodulatory Drugs

In multiple myeloma models, the combination of this compound with pomalidomide (an immunomodulatory drug) demonstrated enhanced antitumor activity compared to either agent alone [5]. This combination was particularly effective in the Cereblon-negative immunocompetent 5T33MM model, suggesting that the synergistic effect operates through Cereblon-independent mechanisms [5]. The combination therapy attenuated TGF-β activation of Smad2/3 while leveraging the immunomodulatory effects of pomalidomide, resulting in comprehensive suppression of tumor-promoting pathways.

This compound with Epigenetic-Targeted Agents

In pancreatic cancer models, the combination of this compound with T1-44 (a PRMT5 inhibitor) demonstrated remarkable synergy. RNA sequencing analysis of tumors from the combination treatment group revealed significant alterations in the expression of genes involved in cancer progression pathways, including cell migration, extracellular matrix organization, and apoptotic processes [6]. Specifically, the combination therapy:

- Markedly induced the expression of Btg2, a known tumor suppressor factor in various cancers

- Downregulated genes associated with cell migration and invasion (Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif)

- Upregulated Prf1 (perforin), suggesting enhanced natural killer cell activity [6]

Mechanism of Synergy in Combination Therapies

The synergistic effects observed with this compound combinations can be attributed to simultaneous targeting of complementary pathways:

- Immunosuppression Reversal: this compound counteracts TGF-β-mediated immunosuppression while combination partners enhance immune activation

- Metastasis Inhibition: this compound blocks TGF-β-driven EMT while combination agents target complementary invasion pathways

- Apoptosis Induction: Co-treatment enhances pro-apoptotic signaling through multiple converging pathways

Detailed Experimental Protocols

To facilitate replication and further investigation of this compound's preclinical efficacy, this section provides detailed methodologies for key experiments cited in the search results.

In Vitro Cell Viability and Proliferation Assays

Objective: To evaluate the direct antiproliferative effects of this compound on cancer cell lines.

Methodology:

- Cell Seeding: Plate 5,000 cells per well in 96-well plates using complete RPMI media without phenol red in a final volume of 250 μL [7].

- Drug Treatment: Add this compound at indicated concentrations (typically ranging from nanomolar to micromolar concentrations).

- Incubation: Maintain plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.

- Viability Measurement: Add 50 μL of activated-XTT reagent to each well, incubate for 3 hours at 37°C, and measure absorbance at 475 nm [7].

- Data Analysis: Calculate percentage viability relative to untreated controls and determine IC50 values using appropriate statistical software.

Additional Notes: For apoptosis detection, annexin V/propidium iodide staining followed by flow cytometry analysis is recommended as a complementary assay.

In Vivo Orthotopic Pancreatic Cancer Model

Objective: To evaluate the efficacy of this compound alone and in combination with PRMT5 inhibitor in a physiologically relevant pancreatic cancer model.

Methodology:

- Cell Preparation: Culture murine pancreatic ductal adenocarcinoma Panc02 cells under standard conditions.

- Orthotopic Implantation: Surgically implant Panc02 cells into the pancreas of C57BL/6 mice [6].

- Treatment Groups: Randomize mice into the following groups:

- Vehicle control

- This compound alone (50 mg/kg, oral gavage, twice daily)

- T1-44 alone (50 mg/kg, oral gavage, twice daily)

- This compound + T1-44 combination (same doses as monotherapy groups)

- Treatment Duration: Administer treatments for 4 weeks or as predetermined by experimental endpoints.

- Endpoint Analysis:

- Monitor survival daily

- Measure tumor size using caliper measurements or imaging

- Harvest tumor tissue for RNA sequencing and histopathological analysis [6]

- RNA Sequencing: Perform transcriptomic analysis on tumor tissues to identify differentially expressed genes and pathway alterations.

Immune Cell Profiling in Tumor Microenvironment

Objective: To evaluate the effect of this compound on immune cell populations in the tumor microenvironment.

Methodology:

- Sample Collection: Harvest bone marrow and spleen tissues from treated mice.

- Single-Cell Suspension: Prepare single-cell suspensions using mechanical dissociation and appropriate filtration.

- Cell Staining: Incubate cells with fluorescently conjugated antibodies against:

- Flow Cytometry Analysis: Analyze stained cells using flow cytometry and process data with appropriate software (e.g., FlowJo).

- Statistical Analysis: Compare immune cell frequencies between treatment groups using appropriate statistical tests.

Discussion and Translational Perspectives

The comprehensive preclinical data on this compound support its continued development as a promising therapeutic agent for multiple cancer types. The dual mechanism of action—direct antitumor effects and modulation of the immunosuppressive tumor microenvironment—positions this compound as a versatile candidate for both monotherapy and combination regimens.

Clinical Translation and Ongoing Studies

Early-phase clinical trials have begun to validate the preclinical findings for this compound. A phase 1b trial in relapsed/refractory multiple myeloma patients demonstrated that this compound combined with pomalidomide was well-tolerated and showed promising efficacy, with an 82% progression-free survival rate at 6 months compared to historical controls of 20% with pomalidomide alone [1]. The maximum tolerated dose was established at 200 mg twice daily, with manageable adverse events primarily consisting of hematological toxicities [1].

The translational relevance of this compound is further supported by its observed effects on the human immune system. In clinical samples, this compound treatment reduced PD-1 expression on CD8+ T-cells and decreased PD-L1/PD-L2 on patient CD138+ cells, indicating its ability to reverse critical mechanisms of immune exhaustion in cancer patients [7].

Challenges and Future Directions

Despite the promising preclinical and early clinical data, several challenges remain in the development of this compound and other TGF-β pathway inhibitors:

- Context-Dependent Effects: The dual role of TGF-β as both tumor suppressor and promoter requires careful patient selection and monitoring to maximize therapeutic benefit while minimizing potential adverse effects [4].

- Biomarker Development: Identification of predictive biomarkers for response to this compound is crucial for patient stratification. Potential biomarkers include TGF-β pathway component expression levels, SMAD phosphorylation status, and immune cell profiles in the tumor microenvironment.

- Combination Strategy Optimization: Further research is needed to identify the most effective combination partners for specific cancer types and to sequence treatments appropriately.

Future research directions should focus on expanding the evaluation of this compound to additional cancer types, optimizing combination regimens with emerging immunotherapies and targeted agents, and developing robust biomarkers to guide clinical application.

Conclusion

References

- 1. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 2. Pharmacokinetic characteristics of this compound , a new activin... [link.springer.com]

- 3. patents and clinical trials: Drug pipeline profiles for drugs... This compound [drugpatentwatch.com]

- 4. Novel therapies emerging in oncology to target the TGF-β ... [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Studies and a Phase I Trial of the TGF-β ... [sciencedirect.com]

- 6. Combination treatment of T1-44, a PRMT5 inhibitor with this compound ... [nature.com]

- 7. , a novel TGF-β1 type I receptor kinase inhibitor, improves... This compound [pmc.ncbi.nlm.nih.gov]

LC-MS/MS quantification method for Vactosertib in plasma

Introduction to Vactosertib and its Quantification

This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta Receptor Type I (TGFBR1, also known as ALK5) [1] [2]. It has shown promise in clinical trials for various solid tumors and hematologic malignancies, often in combination with other therapies [2] [3] [4]. The reliable quantification of a drug in biological matrices is a cornerstone of pharmaceutical development.

A specific, sensitive, and fully validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed for this purpose. This method is crucial for determining pharmacokinetic (PK) parameters, which describe how the body absorbs, distributes, metabolizes, and excretes a drug [5].

LC-MS/MS Method & Validation Summary

The following section summarizes the core experimental parameters and the validation results for the LC-MS/MS quantification of this compound, as established in the search results.

Table 1: Instrumental Parameters for LC-MS/MS Analysis

| Parameter | Specification |

|---|---|

| LC-MS/MS System | Waters LC-MS/MS System [5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) [5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) [5] |

| Analytical Column | Agilent XDB C18 (50 × 2.1 mm, 5 µm) [5] |

| Mobile Phase | 0.2% Formic Acid : Acetonitrile (70:30, v/v) [5] |

| Flow Rate | 0.8 mL/min [5] |

| MRM Transitions | this compound: m/z 400.23 → 289.19 [5] Cabozantinib (IS): m/z 502.13 → 323.07 [5] |

Table 2: Bioanalytical Method Validation Data

| Validation Parameter | Result |

|---|---|

| Guideline Compliance | M10 Bioanalytical Method Validation, USFDA [5] |

| Linear Range | 1.0 - 1000.0 ng/mL [5] |

| Sensitivity (LLOQ) | 1.0 ng/mL [5] |

| Linearity (r²) | 0.999 [5] |

| Accuracy | 91.60% - 100.70% [5] |

| Stability | Stable across all freeze-thaw cycles tested [5] |

Detailed Experimental Protocols

Sample Preparation Protocol

While the search results do not detail the exact sample preparation procedure, a typical protein precipitation protocol for plasma samples in such assays can be outlined as follows:

- Aliquot 50-100 µL of rat plasma sample into a microcentrifuge tube.

- Spike with an appropriate volume of the Internal Standard (IS), Cabozantinib, working solution.

- Precipitate Proteins by adding a volume of organic solvent (e.g., 200-300 µL of acetonitrile or methanol).

- Vortex vigorously for 1-2 minutes and then centrifuge at high speed (e.g., 13,000 × g for 10 minutes) to pellet the proteins.

- Transfer the clean supernatant to a fresh vial or an autosampler insert.

- Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Operational Protocol

- System Setup: Configure the LC-MS/MS system according to the parameters listed in Table 1.

- Chromatography: Maintain the mobile phase composition (isocratic elution of 0.2% formic acid and acetonitrile at 70:30) at a flow rate of 0.8 mL/min on the specified C18 column [5].

- Mass Spectrometry: Operate the mass spectrometer in MRM mode with the specified transitions for this compound and the IS to ensure selective detection [5].

- Data Acquisition & Analysis: Use the peak areas of this compound and the IS to generate a calibration curve and calculate the concentration of this compound in unknown samples.

Application in Pharmacokinetic Profiling

This validated method has been successfully applied to determine the pharmacokinetic profile of this compound in rat plasma [5]. The parameters listed in the search results, while from a clinical study in humans, illustrate the type of PK data this method can generate [2].

Table 3: Representative Pharmacokinetic Parameters of this compound*

| Parameter | Value (100 mg) | Value (200 mg) |

|---|---|---|

| T~max~ (Time to C~max~) | 1.3 ± 0.5 h | 1.5 ± 1.0 h |

| t~1/2~ (Half-life) | 3.5 ± 0.4 h | 3.3 ± 1.3 h |

| AUC~obs~ (Area Under Curve) | 6175.5 ± 1349.7 ng/mL·h | 4251.8 ± 1307.6 ng/mL·h |

Data adapted from a human clinical study for illustrative purposes [2].

Pathway & Workflow Diagrams

The following diagram illustrates the TGF-β signaling pathway that this compound targets, providing context for its mechanism of action.

Diagram Title: this compound Inhibition of TGF-β Signaling Pathway

The experimental workflow for the bioanalysis of this compound, from sample collection to data reporting, is summarized below.

Diagram Title: LC-MS/MS Workflow for this compound Bioanalysis

Conclusion

The LC-MS/MS method detailed here provides a robust, sensitive, and fully validated framework for the quantitative analysis of this compound in rat plasma. Its successful application in pharmacokinetic studies makes it an essential tool for researchers and drug development professionals working on the preclinical and clinical development of this compound and related compounds.

References

- 1. New Potent Inhibitor of Transforming Growth Factor ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TGFβ type I receptor kinase inhibitor this compound in ... [nature.com]

- 3. This compound, a novel TGF-β1 type I receptor kinase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Combination treatment of T1-44, a PRMT5 inhibitor with ... [nature.com]

- 5. Quantification of this compound an Inhibitor of TGFBR1 by LC ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Vactosertib Pharmacokinetic Profiling Protocols in Rodent Models

Introduction to Vactosertib and Its Pharmacokinetic Challenges

This compound (TEW-7197) represents a novel class of orally bioavailable inhibitors targeting the transforming growth factor-beta (TGF-β) type I receptor, specifically activin receptor-like kinase 5 (ALK5). This small molecule therapeutic has demonstrated significant promise in preclinical models for various conditions including cancer, fibrotic diseases, and inflammatory conditions such as ulcerative colitis. The mechanism of action involves specific blockade of TGF-β-mediated Smad2/3 phosphorylation, thereby interrupting the downstream signaling cascade that promotes disease progression.

Conventional immediate-release formulations of this compound face significant pharmacokinetic limitations that impact therapeutic efficacy. Clinical data from phase I trials in patients with advanced solid tumors revealed that this compound administered as immediate-release tablets exhibits unfavorable pharmacokinetics, characterized by rapid absorption (median Tmax = 1.2 hours) and quick elimination (median t½ = 3.2 hours). This profile results in a short duration above therapeutically effective concentrations and potentially toxic peak concentrations, necessitating frequent dosing to maintain target coverage [1] [2]. These challenges are further compounded by the physicochemical properties of this compound, which is a weakly basic, highly lipophilic compound with pH-dependent solubility—soluble in acidic gastric environments but insoluble at neutral-to-basic intestinal pH [3].

To address these limitations, researchers have developed specialized modified-release formulations that optimize this compound's pharmacokinetic profile. The most promising approach utilizes a bentonite-based delivery system that enables sustained drug release and targeted delivery to the lower gastrointestinal tract, particularly beneficial for treating ulcerative colitis where the pathological lesions are primarily colonic [4] [3]. This application note provides detailed methodologies for formulating bentonite-based this compound and comprehensive protocols for pharmacokinetic profiling in rodent models.

Formulation Protocol: Bentonite-Based Modified-Release Freeze-Dried Powder

Materials and Equipment

- Active Pharmaceutical Ingredient: this compound pure powder (MedPacto, Inc., Seoul, Korea)

- Carrier Material: Calcium-saturated bentonite (Korea Institute of Geoscience and Mineral Resources) composed primarily of silicon dioxide (59.92%), aluminum oxide (19.78%), magnesium oxide (1.53%), ferric oxide (2.96%), and calcium oxide (0.64%)

- Solvents: Deionized water, ethanol (analytical grade)

- Equipment: Freeze-dryer, vacuum mixer, analytical balance, pH meter, drying oven

Formulation Optimization Procedure

The optimal drug-carrier ratio must be determined empirically to maximize both adsorption efficiency and total drug loading capacity:

- Prepare drug-bentonite mixtures at varying weight ratios (1:50, 1:20, 1:10, 1:5, 1:3.33, and 1:1) by adding this compound to bentonite suspensions in deionized water

- Mix continuously using a vacuum mixer at 300 rpm for 24 hours at room temperature to ensure equilibrium adsorption

- Separate the solid phase by centrifugation at 10,000 × g for 15 minutes

- Quantify non-adsorbed this compound in the supernatant using validated HPLC-UV methods at 320 nm wavelength

- Calculate adsorption parameters:

- Adsorption efficiency = [(Initial drug amount - Non-adsorbed drug amount) / Initial drug amount] × 100